molecular formula C10H9NO6 B8387076 Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Cat. No.: B8387076
M. Wt: 239.18 g/mol
InChI Key: OQYHLSZZZVONMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

methyl 2-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H9NO6/c1-16-10(13)5-2-3-7(11(14)15)9-6(5)4-8(12)17-9/h2-3,8,12H,4H2,1H3

InChI Key

OQYHLSZZZVONMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(OC2=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a solution of 2-allyl-3-hydroxy-4-nitro-benzoic acid methyl ester (6.11 g 25.6 mmol) in dichloromethane (100 mL) and methanol (10 mL) at −78° C. was bubbled with ozone for 40 minutes. After stirring for another 20 min at −70° C., a stream of nitrogen gas was passed through the reaction mixture. Dimethyl sulfide (5 mL, 68.1 mmol) was added at −78° C. The reaction solution was allowed to warm up gradually to room temperature overnight. The reaction mixture was partitioned between dichloromethane and water. The aqueous layer was further extracted twice with dichloromethane. The organic extract was washed with brine, dried (anhydrous sodium sulfate), and concentrated under reduced pressure to give 2-hydroxy-7-nitro-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester as a yellow solid (6.0 g). 1H NMR (CDCl3) δ: 3.51-3.74 (m, 2H), 3.96 (s, 3H), 6.43 (dd, 1H, J=6.4 Hz, 2.6 Hz), 7.63 (d, 1H, J=8.8), 8.01 (d, 1H, J=8.9 Hz).
Name
2-allyl-3-hydroxy-4-nitro-benzoic acid methyl ester
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 2-allyl-3-hydroxy-4-nitro-benzoate 1d (5.39 g, 22.70 mmol) was dissolved in 110 mL of the mixture solvent of dichloromethane and methanol (V/V=10:1), the reaction solution was cooled down to −78° C. and filled with oxone. After stirring for 50 minutes, oxone was removed from filling with. The reaction mixture was stirred for another 20 minutes, then filled with argon and stirred for 10 minutes. Triphenyl phosphine (17.80 g, 68.10 mmol) was added. After removing the dry ice bath, the resulting mixture was allowed to room temperature and stirred for 3 hours. The reaction solution was concentrated under reduced pressure, added with 200 mL of ethyl acetate, washed with water (100 mL×3) and saturated sodium chloride solution (100 mL×3) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate 1e (5.20 g, yield: 96.0%) as a brown solid.
Name
Methyl 2-allyl-3-hydroxy-4-nitro-benzoate
Quantity
5.39 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three

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